GNX-865

Mitochondrial Permeability Transition Pore Ischemia-Reperfusion Injury Mitochondrial Swelling Assay

GNX-865 is an established mPTP inhibitor with in vivo validation in rabbit AMI models. With an EC50 of 105 μM in mitochondrial swelling assays, it serves as a benchmark for developing novel cardioprotective agents and for studying RISK pathway activation. Its moderate potency and defined profile enable robust head-to-head comparisons in mitochondrial dysfunction research.

Molecular Formula C16H14ClNO3
Molecular Weight 303.74 g/mol
Cat. No. B14766118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNX-865
Molecular FormulaC16H14ClNO3
Molecular Weight303.74 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)Cl)O
InChIInChI=1S/C16H14ClNO3/c1-21-15-7-5-11(9-14(15)19)6-8-16(20)18-13-4-2-3-12(17)10-13/h2-10,19H,1H3,(H,18,20)/b8-6+
InChIKeyUBNJOSSBOHRSMZ-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GNX-865 Compound Procurement Guide: mPTP Inhibitor for Ischemia-Reperfusion Research


GNX-865 (CAS 1223568-82-8) is a small-molecule mitochondrial permeability transition pore (mPTP) inhibitor with a molecular formula of C16H14ClNO3 and a molecular weight of 303.74 g/mol . It functions as an mPTP antagonist, attenuating pore opening to confer protection against ischemia-reperfusion (I/R) injury in vivo . The compound is commercially available for research use with typical purity ≥98% .

Why mPTP Inhibitors Cannot Be Generically Substituted for GNX-865


mPTP inhibitors exhibit wide variability in potency, mitochondrial targeting efficiency, and in vivo protective efficacy that precludes simple interchangeability. GNX-865 demonstrates a distinct potency profile (EC50 = 105 μM in mitochondrial swelling assays) that positions it as a benchmark reference compound in the field . More potent analogs such as ML404 (EC50 = 4.9 nM) achieve dramatically enhanced inhibition but may lack the same in vivo validation profile, while mitochondrial-targeted derivatives like TPP+-GNX-865 demonstrate superior neuroprotection but represent chemically distinct entities requiring separate procurement [1]. Selection among these compounds must be driven by specific experimental requirements for potency, targeting, and validated in vivo models.

GNX-865 Quantitative Differentiation Evidence: Comparative Data for Procurement Decisions


GNX-865 mPTP Inhibition Potency: EC50 = 105 μM in Mitochondrial Swelling Assays

GNX-865 inhibits mitochondrial swelling induced by calcium overload with an EC50 of 105 μM, establishing it as a moderately potent mPTP inhibitor . In contrast, ML404 achieves an EC50 of 4.9 nM in the same mitochondrial swelling assay, representing a 21,428-fold increase in potency . ML404 is reported to be 2.3-fold more effective than GNX-865 as an inhibitor .

Mitochondrial Permeability Transition Pore Ischemia-Reperfusion Injury Mitochondrial Swelling Assay

GNX-865 In Vivo Cardioprotection: Validated in Rabbit Myocardial Infarction Model

GNX-865 has been validated to attenuate mPTP opening and limit reperfusion injury in a rabbit model of acute myocardial infarction, providing in vivo proof-of-concept for cardioprotective efficacy . This in vivo validation distinguishes GNX-865 from many mPTP inhibitors that lack published in vivo efficacy data.

Myocardial Infarction Cardioprotection In Vivo Ischemia-Reperfusion

GNX-865 vs. TPP+-GNX-865: Mitochondrial Targeting Determines Neuroprotective Efficacy

TPP+-GNX-865, a mitochondrial-targeted triphenylphosphonium-conjugated derivative of GNX-865, exhibited better salvation (neuroprotection) than both unmodified GNX-865 and therapeutic hypothermia in a hypoxic-ischemic brain damage (HIBD) model [1]. This direct comparison demonstrates that mitochondrial targeting significantly enhances the therapeutic efficacy of the GNX-865 scaffold.

Hypoxic-Ischemic Brain Damage Mitochondrial Targeting Neuroprotection

GNX-865 Functions as a Benchmark Reference Compound for mPTP Inhibitor Discovery

GNX-865 serves as a benchmark or standard reference compound against which new potential mPTP inhibitors are compared and evaluated . This established role in the literature provides a unique procurement justification: GNX-865 enables direct comparability of results across laboratories and with published datasets.

Benchmark Compound mPTP Inhibitor Discovery Reference Standard

GNX-865 Procurement Application Scenarios: Validated Research Use Cases


Cardioprotection Research in Ischemia-Reperfusion Injury Models

GNX-865 is directly validated for use in rabbit models of acute myocardial infarction, where it attenuates mPTP opening and limits reperfusion injury . Researchers studying myocardial I/R injury, cardioprotective signaling pathways (including RISK pathway activation), or developing cardioprotective interventions should consider GNX-865 as a tool compound with established in vivo efficacy data.

Benchmark Reference for Novel mPTP Inhibitor Characterization

As an established benchmark compound, GNX-865 should be procured by laboratories developing or characterizing novel mPTP inhibitors to enable direct head-to-head comparisons . This ensures that potency, efficacy, and selectivity data for new chemical entities can be contextualized against a widely recognized reference standard.

Mitochondrial Permeability Transition Pore Mechanistic Studies

GNX-865 is suitable for mechanistic investigations of mPTP biology and mitochondrial dysfunction, particularly in contexts where moderate potency (EC50 = 105 μM) is acceptable . Researchers may employ GNX-865 to probe the role of mPTP opening in cellular models of oxidative stress, calcium overload, or mitochondrial depolarization.

Scaffold for Mitochondrial-Targeted Derivative Development

The GNX-865 chemical scaffold serves as a starting point for developing mitochondrial-targeted derivatives such as TPP+-GNX-865, which demonstrated superior neuroprotective efficacy in HIBD models [1]. Laboratories engaged in medicinal chemistry optimization of mPTP inhibitors may procure GNX-865 as a parent compound for further derivatization and structure-activity relationship studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for GNX-865

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.